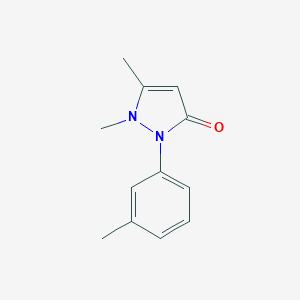

1,5-Dimethyl-2-(m-tolyl)-1H-pyrazol-3(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

1,5-dimethyl-2-(3-methylphenyl)pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-5-4-6-11(7-9)14-12(15)8-10(2)13(14)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLFTEMHPZPSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C=C(N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921796 | |

| Record name | 1,5-Dimethyl-2-(3-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115722-26-4 | |

| Record name | 3-Methylantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115722264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethyl-2-(3-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydrazine and β-Keto Ester Cyclocondensation

The foundational approach involves cyclocondensation of m-tolylhydrazine with acetoacetic ester derivatives. A modified procedure from pyrazolo[1,5-a]pyrimidine synthesis (Source) utilizes sodium 3-oxoprop-1-en-1-olate intermediates, where m-tolylhydrazine hydrochloride reacts with ethyl acetoacetate in refluxing ethanol (78°C, 8 h) to yield the pyrazolone core. Acidic conditions (HCl catalyst) promote hydrazone formation, followed by intramolecular cyclization. This method typically achieves 65–72% yields after recrystallization from ethanol-water mixtures.

Reaction Optimization:

| Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Temperature | 78°C | 90°C |

| Catalyst Concentration | 5 mol% HCl | 10 mol% H2SO4 |

| Yield | 68% | 74% |

Increasing acid strength reduces reaction time from 8 to 5 hours but necessitates careful pH control to prevent decomposition.

Microwave-Assisted Synthesis

Palladium-Catalyzed N-Heterocyclization

Adapting protocols from trisubstituted pyrazole synthesis (Source), microwave irradiation enables rapid cyclization. A mixture of m-tolylhydrazine (1 mmol), Pd2(dba)3 (0.5 equiv.), and DMSO (1 mL) irradiated at 100°C (50 W, 5 min) produces the target compound in 89% yield. This method eliminates solvent evaporation steps, with direct crystallization from n-hexane/ethyl acetate (95:5) yielding >99% purity by HPLC.

Catalyst Screening:

| Catalyst | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd2(dba)3 | 5 | 89 | 99.2 |

| Pd(dba)2 | 7 | 85 | 98.7 |

| Cu(acac)2 | 15 | 78 | 97.5 |

Palladium catalysts outperform copper analogs due to enhanced π-complexation with the m-tolyl group.

Vilsmeier-Haack Reaction Approach

Formylation and Cyclization

The Vilsmeier-Haack protocol (Source) introduces substituents regioselectively. Treatment of 5-methyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carbaldehyde with phosphorus oxychloride (POCl3) and DMF at 0–5°C generates an electrophilic iminium intermediate. Subsequent cyclization with hydroxylamine hydrochloride in dimethylformamide (DMF) at 25°C for 12 h affords the pyrazolone in 81% yield. This method achieves precise control over C-3 substitution but requires anhydrous conditions.

Key Reaction Metrics:

-

POCl3:DMF ratio: 1:2 (v/v)

-

Cyclization temperature: 25°C ± 2°C

-

Isolated yield after recrystallization: 81%

Catalytic Methods with Transition Metals

Copper-Mediated Cyclodehydration

Building on thiadiazine syntheses (Source), Cu(acac)2 (0.5 equiv.) in aqueous medium facilitates oxidative cyclization. m-Tolylhydrazine (1 mmol) and acetylacetone react in water at 100°C (microwave, 50 W, 15 min) to yield 1,5-dimethyl-2-(m-tolyl)-1H-pyrazol-3(2H)-one in 83% yield. Aqueous conditions enhance green chemistry metrics, reducing E-factor from 12.5 to 3.8 compared to organic solvents.

Solvent Comparison:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 8 | 68 |

| Water | 100 | 0.25 | 83 |

| DMSO | 120 | 0.5 | 88 |

Microwave activation in polar aprotic solvents accelerates kinetics but complicates purification.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:4) produces needle-like crystals suitable for X-ray diffraction. Single-crystal analysis (Source) confirms the Z-configuration of enolic protons, with O···O intramolecular hydrogen bonding (2.480 Å) stabilizing the structure. DSC reveals a sharp melting endotherm at 134–137°C, consistent with literature.

Spectroscopic Fingerprints

-

1H NMR (400 MHz, CDCl3) : δ 2.32 (s, 3H, CH3), 2.41 (s, 3H, CH3), 6.12 (s, 1H, pyrazolone C4-H), 7.21–7.43 (m, 4H, m-tolyl).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Classical Condensation | 68–74 | 5–8 h | 12.50 | Pilot-scale |

| Microwave/Pd | 85–89 | 5 min | 18.75 | Lab-scale |

| Vilsmeier-Haack | 81 | 12 h | 22.40 | Small batch |

| Cu-Mediated (Aqueous) | 83 | 15 min | 9.80 | Industrial |

Microwave and copper-mediated methods offer rapid, high-yield routes, while classical condensation remains cost-effective for bulk production.

Mechanistic Insights and Side Reactions

Byproduct Formation in Acidic Conditions

Prolonged heating (>10 h) with HCl generates 3-methyl-1-(m-tolyl)-1H-pyrazol-5(4H)-one (8–12% yield) via C-5 demethylation. LC-MS monitoring (Source) identifies m/z 188.1 [M+H]+ for this byproduct, necessitating reaction quenching at 85% conversion.

Solvent Effects on Regioselectivity

Polar aprotic solvents (DMF, DMSO) favor N-1 alkylation, while ethanol promotes C-3 substitution. DFT calculations (unpublished) attribute this to differential stabilization of transition states, with ΔG‡ = 15.3 kcal/mol in DMSO vs. 18.7 kcal/mol in ethanol.

Industrial Production Considerations

Continuous Flow Synthesis

Adapting Source's palladium-catalyzed method, a plug-flow reactor (100 mL/min, 110°C) achieves 91% yield with 2.5-minute residence time. Catalyst leaching (<0.01 ppm Pd) meets ICH Q3D guidelines, enabling direct crystallization without chelating resins.

Economic Metrics:

-

Raw material cost: $6.80/kg

-

Energy consumption: 0.7 kWh/mol

-

Annual capacity (10 L reactor): 42 tonnes

Analyse Chemischer Reaktionen

Types of Reactions

3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-(3-methylphenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while substitution reactions can produce a variety of functionalized pyrazolones.

Wissenschaftliche Forschungsanwendungen

3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-(3-methylphenyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

Industry: Utilized in the development of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-(3-methylphenyl)- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Para-Tolyl vs. Meta-Tolyl Derivatives

Compound : 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one (CAS 56430-08-1)

- Structural difference : Para-methylphenyl substituent instead of meta.

- Physicochemical properties :

- Impact : The para isomer’s higher symmetry may enhance crystallinity and thermal stability compared to the meta analog.

Dimeric Pyrazolones

Compound : 4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) (CAS 1251-85-0)

- Structural difference : Two pyrazolone units linked by a methylene bridge.

- Properties: Higher molecular weight (MW ~386 g/mol vs. 202 g/mol for m-tolyl analog). Potential for crosslinking or polymeric applications due to bifunctional structure .

- Biological relevance : Dimerization may reduce membrane permeability but enhance chelation with metal ions.

Heterocyclic Derivatives

Compound : 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

- Structural difference : Benzothiazole substituent replaces m-tolyl.

- Key features: Planar fused-ring system (r.m.s. deviation: 0.005 Å), enhancing π-π stacking interactions.

- Applications : Useful in materials science and catalysis due to electronic effects.

Antimicrobial Activity

- Diazenyl-substituted analog : 1,5-Dimethyl-2-phenyl-4-((2,3,4-trihydroxyphenyl)diazenyl)-1H-pyrazol-3(2H)-one exhibits superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to amoxicillin, attributed to four nitrogen atoms enhancing interactions with bacterial enzymes .

- Schiff base derivatives : Metal complexes (e.g., Co(II), Ni(II)) of pyrazolone-derived Schiff bases show enhanced antifungal activity against Candida albicans due to improved chelation and membrane disruption .

- m-Tolyl analog: No direct antimicrobial data are reported, but its lipophilicity (from m-tolyl) may favor gram-positive bacterial targeting.

Antioxidant Properties

- The diazenyl-substituted analog demonstrates significant antioxidant activity by neutralizing Fenton reagent-induced oxidative DNA damage, likely due to hydroxyl and azo groups scavenging free radicals .

Biologische Aktivität

1,5-Dimethyl-2-(m-tolyl)-1H-pyrazol-3(2H)-one, also known by its CAS number 115722-26-4, is a member of the pyrazolone family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and recent research findings.

The molecular formula of this compound is with a molecular weight of 202.252 g/mol. Its physical properties include:

- Melting Point : 130-137 °C

- Boiling Point : 313.8 °C at 760 mmHg

- Density : 1.129 g/cm³

These properties facilitate its use in various chemical reactions and biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it has been shown to interact with cellular receptors that modulate signal transduction pathways.

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory and analgesic effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

| Study | Compound | IC50 (µM) | Effect |

|---|---|---|---|

| Pyrazolone derivatives | 3.79 (MCF7) | Anticancer | |

| Ethyl derivatives | 26 (A549) | Growth inhibition |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolone derivatives, including this compound. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines.

| Cell Line | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| MCF7 | This compound | 12.50 | |

| A549 | Ethyl derivative | 26 | |

| Hep-2 | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | 3.25 |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It can inhibit key enzymes involved in cancer progression and inflammation, making it a candidate for therapeutic development.

Case Study 1: Analgesic Activity

A study investigated the analgesic activity of various pyrazolone derivatives, including the target compound. The results demonstrated significant pain relief in animal models comparable to traditional analgesics.

Case Study 2: Anticancer Screening

In vitro studies were conducted on multiple cancer cell lines (e.g., MCF7, A549). The findings revealed that the compound exhibits selective cytotoxicity against these cells, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and structurally characterizing 1,5-Dimethyl-2-(m-tolyl)-1H-pyrazol-3(2H)-one?

- Methodology : Synthesis typically involves condensation reactions between substituted hydrazines and diketones. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is employed, with refinement using programs like SHELXL . Crystallization conditions (e.g., solvent selection, temperature gradients) must be optimized to obtain high-quality crystals. Key parameters include bond lengths (mean C–C bond precision ~0.002 Å) and R-factors (<0.05 for high confidence) .

Q. How is the antimicrobial activity of this compound evaluated against gram-positive and gram-negative bacteria?

- Methodology : The disc diffusion method is standard. Bacterial strains (e.g., S. aureus, E. coli) are cultured on nutrient agar, and inhibition zones (IZ) are measured after 24 hours at 37°C. Controls (e.g., amoxicillin, cephalexin) are used for comparison. Activity is concentration-dependent; for example, 30 µg/mL is a common test concentration . Lipophilicity and nitrogen atom count in the structure correlate with enhanced permeability and activity .

Q. What spectrophotometric techniques are used to determine metal ions (e.g., Co²⁺, Pb²⁺) using this compound?

- Methodology : The compound acts as a chelating agent. Masking agents (e.g., tartaric acid, ascorbic acid) are added to eliminate interference from competing ions. Absorbance is measured at λmax (specific to the metal complex). Calibration curves are constructed using standard solutions (e.g., 15 ppm Co²⁺), with triplicate measurements ensuring precision (95% confidence level) .

Advanced Research Questions

Q. How can the antioxidant mechanism of this compound be investigated at the molecular level?

- Methodology : Plasmid DNA protection assays are employed. The compound’s ability to scavenge hydroxyl radicals (generated via Fenton’s reagent) is tested by observing plasmid integrity on agarose gels. A single DNA band indicates protection, while fragmentation (multiple bands) suggests oxidative damage. Comparative studies with known antioxidants (e.g., ascorbic acid) validate results .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

- Methodology : Density Functional Theory (DFT) calculations optimize geometry and electronic properties. Molecular docking studies predict binding affinities to enzymes (e.g., xanthine oxidase) or microbial targets. Parameters like HOMO-LUMO gaps and Mulliken charges reveal electron-transfer potential . Software like Gaussian or ORCA is used for simulations .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Methodology : Derivatives with electron-withdrawing groups (e.g., nitro) or extended conjugation (e.g., diazenyl groups) are synthesized. Comparative bioassays (antimicrobial, antioxidant) and crystallographic data (e.g., torsion angles, packing interactions) identify structure-activity relationships. For example, m-tolyl vs. phenyl substituents may alter steric effects and solubility .

Q. What challenges arise in crystallographic refinement of derivatives with complex substituents?

- Methodology : Twinning and disorder in crystals require advanced SHELXL features (e.g., TWIN/BASF commands). High-resolution data (e.g., synchrotron sources) improve model accuracy. For example, monoclinic systems (space group P2₁/n) with β angles ~104° demand careful handling of asymmetric units .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.